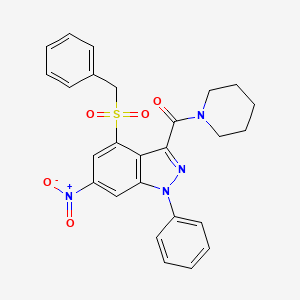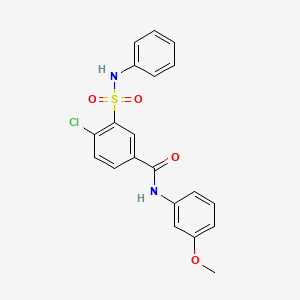amino]-N-ethylbenzamide](/img/structure/B3607767.png)
4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-ethylbenzamide
Vue d'ensemble
Description
4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-ethylbenzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. Additionally, this compound has been shown to induce the activation of caspases, which are enzymes that play a crucial role in the process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory and antiviral activities. Studies have also suggested that this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-ethylbenzamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, this compound has been found to have low toxicity in animal models, making it a promising candidate for further preclinical studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major challenges is the complex synthesis method, which requires careful optimization of reaction conditions. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-ethylbenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, there is a need for more preclinical studies to evaluate the safety and efficacy of this compound in animal models before it can be considered for clinical trials.
Applications De Recherche Scientifique
4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-ethylbenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that this compound can induce cell death in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells in animal models.
Propriétés
IUPAC Name |
4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-5-19-18(21)13-6-8-14(9-7-13)20(2)26(22,23)15-10-11-16(24-3)17(12-15)25-4/h6-12H,5H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPYDMRMQKHZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B3607695.png)
![N-(2,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3607702.png)

![1-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)piperidine](/img/structure/B3607711.png)

![3-{5-(4-methylphenyl)-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3607723.png)
![1-(2,4-dichlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B3607725.png)
![ethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3607728.png)

![2-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3607749.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3607754.png)
![2-[(4-bromobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3607755.png)

